5-(Aminomethyl)-4-cyclopropoxy-N,N-dimethylpicolinamide
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Overview
Description
5-(Aminomethyl)-4-cyclopropoxy-N,N-dimethylpicolinamide is a complex organic compound with a unique structure that includes an aminomethyl group, a cyclopropoxy group, and a dimethylpicolinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-4-cyclopropoxy-N,N-dimethylpicolinamide typically involves multiple steps, starting from readily available precursors. One common method involves the amidation of N-Alloc-, N-Boc-, and N-Cbz-protected amines under mild conditions . The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing yield and purity while minimizing costs and environmental impact. Catalytic processes, such as those involving silica-supported cobalt nanoparticles, are commonly used to achieve efficient and selective synthesis under mild conditions .
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)-4-cyclopropoxy-N,N-dimethylpicolinamide undergoes various chemical reactions, including:
Oxidation: Partial oxidation of the hydroxymethyl group to form aldehydes.
Reduction: Reductive amination and hydrogenation reactions.
Substitution: Nucleophilic substitution reactions with aryl/heteroaryl bromides and chlorides.
Common Reagents and Conditions
Oxidation: Catalysts such as Pt/SiO2 are used for aerial oxidation.
Reduction: Silica-supported cobalt nanoparticles are employed for reductive amination and hydrogenation.
Substitution: Boron reagents are commonly used in Suzuki–Miyaura coupling reactions.
Major Products Formed
Oxidation: Formation of 2,5-diformylfuran (DFF).
Reduction: Production of furan-based primary, secondary, and tertiary amines.
Substitution: Formation of various aryl and heteroaryl derivatives.
Scientific Research Applications
5-(Aminomethyl)-4-cyclopropoxy-N,N-dimethylpicolinamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)-4-cyclopropoxy-N,N-dimethylpicolinamide involves its interaction with specific molecular targets and pathways. For example, it may act as an agonist for certain receptors, leading to the activation of downstream signaling pathways . The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-(Aminomethyl)-4-cyclopropoxy-N,N-dimethylpicolinamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific research applications, as it can participate in a wide range of chemical reactions and interact with diverse molecular targets.
Properties
Molecular Formula |
C12H17N3O2 |
---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
5-(aminomethyl)-4-cyclopropyloxy-N,N-dimethylpyridine-2-carboxamide |
InChI |
InChI=1S/C12H17N3O2/c1-15(2)12(16)10-5-11(17-9-3-4-9)8(6-13)7-14-10/h5,7,9H,3-4,6,13H2,1-2H3 |
InChI Key |
MEEQQJGFMJCTFZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=NC=C(C(=C1)OC2CC2)CN |
Origin of Product |
United States |
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